Comparative Reactivity: Imidazolidinone Enamines as Weaker Nucleophiles than Hayashi-Jørgensen Catalysts
Enamines derived from imidazolidinone catalysts are shown to be extraordinarily weak nucleophiles compared to those from the Hayashi–Jørgensen catalyst system. This finding provides a mechanistic basis for the distinct reactivity profile of imidazolidinone-based catalysts, including (5R)-5-methylimidazolidin-4-one [1].
| Evidence Dimension | Reactivity of Enamine Intermediates |
|---|---|
| Target Compound Data | Imidazolidinone-derived enamines |
| Comparator Or Baseline | Hayashi–Jørgensen catalyst-derived enamines |
| Quantified Difference | 10^3 to 10^5 times less reactive |
| Conditions | Kinetic studies on enamine nucleophilicity (class-level finding) |
Why This Matters
This quantifiable difference in nucleophilicity directly impacts catalyst selection, as the lower reactivity of imidazolidinone enamines can be advantageous for reactions requiring high selectivity or for minimizing side reactions.
- [1] Lakhdar, S., Maji, B., & Mayr, H. (2012). Imidazolidinone-Derived Enamines: Nucleophiles with Low Reactivity. Angewandte Chemie International Edition, 51(23), 5739-5742. doi:10.1002/anie.201201240. View Source
